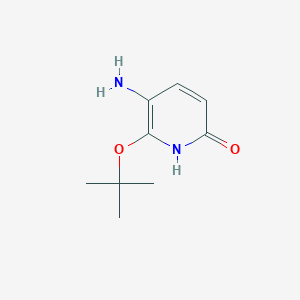

5-Amino-6-(tert-butoxy)pyridin-2-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

5-amino-6-[(2-methylpropan-2-yl)oxy]-1H-pyridin-2-one |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)13-8-6(10)4-5-7(12)11-8/h4-5H,10H2,1-3H3,(H,11,12) |

InChI Key |

ZOWJDDVBFAPKTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=O)N1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-6-(tert-butoxy)pyridin-2-OL: A Versatile Intermediate in Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel heterocyclic scaffolds are of paramount importance. Among these, the aminopyridinone core represents a "privileged structure," consistently appearing in a wide array of biologically active molecules.[1] This guide provides a detailed technical overview of 5-Amino-6-(tert-butoxy)pyridin-2-OL , a functionalized aminopyridinone derivative poised for significant applications in medicinal chemistry. Its unique arrangement of an amino group, a hydroxyl group (existing in tautomeric equilibrium with the pyridone form), and a sterically bulky tert-butoxy group makes it a valuable intermediate for creating complex molecular architectures.[2][][4][5]

This document will delve into the known physicochemical properties of this compound, propose a representative synthetic strategy based on established chemical literature for analogous structures, explore its potential applications as a key building block, and provide essential safety and handling information. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their synthetic programs.

Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's physical properties are the foundation of any successful research endeavor. 5-Amino-6-(tert-butoxy)pyridin-2-OL is identified by the CAS Number 1094858-73-7 .[6] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1094858-73-7 | [6] |

| Molecular Formula | C₉H₁₄N₂O₂ | BLDpharm[7] |

| Molecular Weight | 182.22 g/mol | BLDpharm[7] |

| SMILES Code | OC1=NC(OC(C)(C)C)=C(N)C=C1 | BLDpharm[7] |

| Physical Form | Expected to be a solid at room temperature | Inferred from related aminopyridinols[8] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from related structures |

Note: Detailed experimental data such as melting point, boiling point, and comprehensive spectroscopic analyses are not widely published and are typically available from commercial suppliers upon request.[6]

Synthetic Strategy: A Representative Protocol

Conceptual Synthetic Workflow

The proposed synthesis involves the construction of a substituted pyridine ring, followed by functional group manipulations to install the required amino and tert-butoxy groups.

Caption: Conceptual workflow for the synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-OL.

Step-by-Step Experimental Protocol (Representative)

This protocol is adapted from general procedures for the synthesis of substituted aminopyridinols.[8][9]

Step 1: Nitration of a 6-Substituted Pyridin-2-ol

-

To a stirred solution of a suitable starting material, such as 6-chloropyridin-2-ol, in concentrated sulfuric acid, cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a nitrating mixture (a solution of concentrated nitric acid in sulfuric acid) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitrated product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the nitro-pyridin-2-ol intermediate.

Step 2: Introduction of the tert-Butoxy Group

-

In an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), suspend the nitrated pyridin-2-ol intermediate.

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group.

-

After gas evolution ceases, add a source for the tert-butoxy group, such as di-tert-butyl dicarbonate.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Step 3: Reduction of the Nitro Group to an Amine

-

Dissolve the nitro-tert-butoxy-pyridin-2-ol intermediate in a suitable solvent such as ethanol or methanol.

-

Add a catalyst, typically 10% Palladium on Carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, 5-Amino-6-(tert-butoxy)pyridin-2-OL. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Drug Discovery

The 2-aminopyridine and pyridinone scaffolds are integral to the development of a wide range of therapeutic agents, particularly kinase inhibitors.[10][11] The structural features of 5-Amino-6-(tert-butoxy)pyridin-2-OL make it an attractive intermediate for the synthesis of targeted therapies.

Role as a Pharmaceutical Intermediate

This compound serves as a versatile building block, offering multiple points for chemical modification. The primary amino group can be readily functionalized through acylation, alkylation, or used in cyclization reactions to build more complex heterocyclic systems.[12] The pyridin-2-ol moiety can also participate in various coupling reactions.

Potential in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many potent kinase inhibitors utilize a heterocyclic core that forms key hydrogen bonds with the kinase hinge region.[11][13] The 2-aminopyridine motif is particularly effective in this role.

Caption: Interaction of an aminopyridinone-based inhibitor with a kinase active site.

The structure of 5-Amino-6-(tert-butoxy)pyridin-2-OL is pre-disposed for this application:

-

The 2-aminopyridine core can act as a hydrogen bond donor and acceptor to anchor the molecule in the ATP binding site.

-

The tert-butoxy group provides a bulky, lipophilic moiety that can be directed into hydrophobic pockets within the kinase, potentially enhancing potency and selectivity.

-

The amino group at the 5-position serves as a convenient attachment point for side chains designed to target other regions of the enzyme or to modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.[14]

Spectroscopic and Analytical Characterization

While a full, published dataset is not available, the expected spectroscopic signatures can be predicted based on the analysis of similar compounds.[7][15][16][17]

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the nine equivalent protons of the tert-butyl group (~1.3-1.5 ppm).- Two distinct aromatic proton signals for the pyridine ring.- A broad singlet for the amino (NH₂) protons.- A broad singlet for the hydroxyl (OH) proton of the pyridinol tautomer. |

| ¹³C NMR | - Signals for the quaternary and methyl carbons of the tert-butyl group.- Four distinct signals for the carbons of the pyridine ring, with chemical shifts influenced by the amino, hydroxyl/oxo, and alkoxy substituents.- Expected downfield shifts for carbons attached to oxygen and nitrogen. |

| Mass Spec (MS) | - A prominent molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (expected m/z ≈ 183.11).[18][19][20][21] |

| Infrared (IR) | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).- O-H stretching for the hydroxyl group.- C=O stretching for the pyridone tautomer (~1650 cm⁻¹).- C-O stretching for the ether linkage. |

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Amino-6-(tert-butoxy)pyridin-2-OL is not publicly available. However, based on the known hazards of related aminopyridine compounds, the following precautions should be taken:[22][23][24]

-

Hazard Statements (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[22]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

5-Amino-6-(tert-butoxy)pyridin-2-OL (CAS: 1094858-73-7) is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its combination of a proven kinase-binding scaffold (the aminopyridinone core) with versatile functional groups for further elaboration makes it a valuable tool for the synthesis of novel, targeted therapeutics. While detailed public data on this specific molecule is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures, offering a solid foundation for its incorporation into advanced drug discovery programs.

References

-

Avantor. MATERIAL SAFETY DATA SHEET: PYRIDINE. [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet: Pyridine. [Link]

-

Toshimasa, T., et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI, 2022. [Link]

-

Royal Society of Chemistry. Experimental Procedures. [Link]

-

Lee, S., et al. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. National Institutes of Health, 2020. [Link]

-

D-Scholarship@Pitt. Appendix A NMR Spectra. [Link]

-

Barlaam, B., et al. Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. PubMed, 2015. [Link]

- Pretsch, E., et al.

-

Singh, S., et al. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health, 2022. [Link]

-

University of Dundee Research Portal. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

- Song, M., et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022.

-

Montanari, D., & Petrocchi, A. The Development of BTK Inhibitors: A Five-Year Update. MDPI, 2021. [Link]

-

Golding, B. T., et al. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications, 2024. [Link]

-

Barlaam, B., et al. Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. ResearchGate, 2015. [Link]

-

Aurorium. Healthcare Intermediates. [Link]

- Klami, A. Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. Computer Science, 2008.

-

Kim, H., et al. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. MDPI, 2022. [Link]

-

Waters Corporation. MetaboQuan-R for Amino Acids in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Metabolomic Research Studies. [Link]

-

Otsuka Chemical Co., Ltd. Medicine/Food/ Aroma/Chemical Intermediates. [Link]

-

Stanford University School of Medicine. Mass Spectra of Twenty-two Free Amino Acids. [Link]

-

University of Washington. Amino Acid Mass Table. [Link]

-

MassBank. Pyridines and derivatives. [Link]

-

Chen, Q., et al. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 2021. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 4. healthcare intermediates | Aurorium [aurorium.com]

- 5. Medicine/Food/ Aroma/Chemical Intermediates | Otsuka Chemical Co., Ltd. [otsukac.co.jp]

- 6. 1094858-73-7|5-Amino-6-(tert-butoxy)pyridin-2-ol|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]

- 12. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. cs.nyu.edu [cs.nyu.edu]

- 19. lcms.cz [lcms.cz]

- 20. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]

- 21. massbank.eu [massbank.eu]

- 22. kishida.co.jp [kishida.co.jp]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-6-(tert-butoxy)pyridin-2-OL

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 5-Amino-6-(tert-butoxy)pyridin-2-OL, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of these properties in drug development, this document outlines detailed experimental protocols and the scientific rationale behind them. It is intended for researchers, scientists, and drug development professionals to establish a robust understanding of this compound's behavior, ensuring its effective and safe application. This guide will delve into the determination of solubility, lipophilicity (LogP), acidity (pKa), and stability, providing a self-validating system of protocols for generating reliable and reproducible data.

Introduction: The Significance of 5-Amino-6-(tert-butoxy)pyridin-2-OL

5-Amino-6-(tert-butoxy)pyridin-2-OL is a substituted aminopyridine derivative. Aminopyridine structures are foundational in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The specific substitutions of an amino group, a tert-butoxy group, and a hydroxyl group on the pyridine ring suggest a molecule with nuanced properties that can significantly influence its synthetic utility and the characteristics of any subsequent active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is not merely an academic exercise but a prerequisite for efficient process development, formulation design, and regulatory compliance.[3][4]

Table 1: Compound Identification

| Property | Value | Source |

| IUPAC Name | 5-Amino-6-(tert-butoxy)pyridin-2-ol | Inferred |

| CAS Number | 1094858-73-7 | [5] |

| Molecular Formula | C9H14N2O2 | [5] |

| Molecular Weight | 182.22 g/mol | [5] |

| SMILES Code | OC1=NC(OC(C)(C)C)=C(N)C=C1 | [5] |

Aqueous Solubility: A Cornerstone of Developability

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. For an intermediate like 5-Amino-6-(tert-butoxy)pyridin-2-OL, its solubility in various aqueous and organic media dictates reaction conditions, purification strategies, and ease of handling.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility due to its directness and reliability.[6]

Methodology:

-

Preparation of Saturated Solution: An excess amount of 5-Amino-6-(tert-butoxy)pyridin-2-OL is added to a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers) in a sealed glass vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Post-equilibration, the suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution.[6]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.[6]

-

Data Reporting: Solubility is reported in mg/mL or mol/L at the specified temperature and pH.

Causality Behind Experimental Choices:

-

Extended Equilibration Time: This ensures that the system has reached a true thermodynamic equilibrium between the solid and dissolved states, providing a definitive solubility value.

-

Temperature Control: Solubility is highly temperature-dependent; thus, precise temperature control is essential for reproducibility.[7]

-

HPLC Quantification: HPLC offers high sensitivity and specificity, allowing for accurate measurement of the compound's concentration even at low solubility levels and in the presence of potential impurities.

Caption: Workflow for Equilibrium Solubility Determination.

Lipophilicity (LogP): Predicting Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences absorption, distribution, metabolism, and excretion (ADME) properties.[8] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[8][9]

Experimental Protocol: LogP Determination (Shake-Flask Method)

The shake-flask method remains the benchmark for LogP determination.[8][10]

Methodology:

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.

-

Partitioning: A known amount of 5-Amino-6-(tert-butoxy)pyridin-2-OL is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is gently agitated for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases clearly separate.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method, such as UV/Vis spectroscopy or HPLC.[8]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9]

Causality Behind Experimental Choices:

-

Mutual Saturation of Solvents: This step is critical to prevent volume changes of the phases during the experiment, which would affect the accuracy of the concentration measurements.

-

Choice of n-Octanol: n-Octanol is used as a surrogate for biological membranes due to its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar alkyl chain.[8]

-

LogD vs. LogP: For ionizable molecules like 5-Amino-6-(tert-butoxy)pyridin-2-OL, it is often more informative to measure the distribution coefficient (LogD) at a physiological pH of 7.4.[8] LogD accounts for the partitioning of both the ionized and non-ionized forms of the molecule.[8]

Caption: Shake-Flask Method for LogP Determination.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value indicates the strength of an acid or a base and is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[11][12] For 5-Amino-6-(tert-butoxy)pyridin-2-OL, with its amino and hydroxyl groups, determining the pKa is essential for predicting its charge state, solubility, and receptor interactions at different physiological pH values.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[13][14]

Methodology:

-

Solution Preparation: A precise amount of 5-Amino-6-(tert-butoxy)pyridin-2-OL is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[13]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For more complex molecules, derivative plots can help in accurately identifying the equivalence points.

Causality Behind Experimental Choices:

-

Potentiometry: This method directly measures the change in hydrogen ion concentration, providing a fundamental and accurate determination of the pKa.[13]

-

Thermostatic Control: The ionization constant is temperature-dependent, necessitating a constant temperature throughout the experiment.

-

Derivative Plots: First and second derivative plots of the titration curve can sharpen the inflection points, leading to a more precise determination of the equivalence points and, consequently, the pKa values.

Stability Assessment: Ensuring Compound Integrity

Stability testing is a crucial component of drug development, providing information on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][15] This data is vital for determining appropriate storage conditions and shelf-life.[3][16]

Protocol: Forced Degradation and Long-Term Stability Studies

A comprehensive stability program includes both forced degradation and long-term studies.[17]

Methodology:

-

Forced Degradation (Stress Testing): The compound is exposed to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to intentionally induce degradation.[17] This helps to identify potential degradation products and establish stability-indicating analytical methods.

-

Long-Term Stability Studies: The compound is stored under controlled, long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).[4][16]

-

Time-Point Analysis: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for purity, potency, and the presence of any degradation products using a validated stability-indicating HPLC method.

-

Data Evaluation: The data is analyzed to determine the rate of degradation and to establish a retest period or shelf-life for the compound.

Causality Behind Experimental Choices:

-

Forced Degradation: This proactive approach helps in understanding the degradation pathways and ensures that the analytical methods used are capable of separating the intact compound from its degradation products.[17]

-

Accelerated Conditions: These studies allow for the prediction of the long-term stability profile in a shorter timeframe by increasing the rate of chemical degradation.[16]

-

Stability-Indicating Method: A validated HPLC method that can resolve the active compound from any degradation products and impurities is essential for accurate stability assessment.[17]

Caption: Overview of a Comprehensive Stability Program.

Conclusion

The physicochemical properties of 5-Amino-6-(tert-butoxy)pyridin-2-OL are fundamental to its successful application in research and drug development. The experimental protocols outlined in this guide provide a robust framework for obtaining accurate and reliable data on its solubility, lipophilicity, ionization constant, and stability. By understanding the causality behind these experimental choices, researchers can ensure the generation of high-quality data, enabling informed decisions throughout the development lifecycle and ultimately contributing to the creation of safer and more effective medicines.

References

-

Sygnature Discovery. What is LogP? A Guide to Lipophilicity in Drug Discovery. (2025). Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

Pharmaceutical Technology. Stability Testing: The Crucial Development Step. (2025). Available from: [Link]

-

PharmaGuru. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Available from: [Link]

-

CMC Pharma. Stability Studies in Pharmaceuticals. (2022). Available from: [Link]

-

LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. (2020). Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

International Journal of Innovative Research in Social Sciences & Strategic Management Techniques. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). Available from: [Link]

-

DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

-

Pace Analytical. Drug Stability Testing & Release Testing. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

ComplianceOnline. Stability Testing - Develop Stable Pharmaceutical Products. Available from: [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Available from: [Link]

-

RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). Available from: [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Available from: [Link]

-

World Health Organization (WHO). Annex 4. Available from: [Link]

-

PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

ResearchGate. Self-assembly, physico-chemical characterization, biological and computational approach of novel 2-Amino pyridine derivatives. (2023). Available from: [Link]

-

MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Available from: [Link]

-

Mettler Toledo. Competence Guide - Automated pKa Determination of Organic Compounds. Available from: [Link]

-

MDPI. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. (2023). Available from: [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pharmtech.com [pharmtech.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. 1094858-73-7|5-Amino-6-(tert-butoxy)pyridin-2-ol|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. ijirss.com [ijirss.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 16. pacelabs.com [pacelabs.com]

- 17. cmcpharm.com [cmcpharm.com]

Structural Elucidation and Analytical Profiling of 5-Amino-6-(tert-butoxy)pyridin-2-ol

Executive Summary

5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS: 1094858-73-7) is a highly functionalized, electron-rich heterocyclic building block[1]. Substituted pyridin-2-ols and their tert-butoxy derivatives are critical intermediates in the synthesis of complex therapeutics, including advanced MRGPRX2 antagonists and kinase inhibitors[2]. The structural complexity of this molecule lies in its tripartite functionalization: an electron-donating amino group, a sterically demanding and acid-labile tert-butoxy ether, and a core capable of lactam-lactim (2-pyridone/2-pyridinol) tautomerism.

This whitepaper provides an authoritative, self-validating analytical framework for the structural elucidation of this compound, detailing the causality behind High-Resolution Mass Spectrometry (HRMS) fragmentation, Nuclear Magnetic Resonance (NMR) regiochemical assignment, and solid-state tautomeric analysis.

Analytical Workflow & Causality Framework

To definitively characterize 5-amino-6-(tert-butoxy)pyridin-2-ol, a multi-modal analytical strategy is required. Relying on a single technique risks misidentifying the tautomeric state or the regiochemistry of the substituents. The workflow below illustrates the logical progression from sample preparation to comprehensive structural validation.

Fig 1: Comprehensive analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) Dynamics

The mass spectrometric behavior of tert-butoxy-substituted aromatics is defined by the high thermodynamic stability of the tert-butyl cation. During Collision-Induced Dissociation (CID), the molecule undergoes a highly specific, charge-directed elimination of neutral isobutylene (56.0626 Da).

Mechanistic Causality: The steric bulk of the tert-butoxy group at the C-6 position creates localized strain. Upon protonation in the ESI source, applying collision energy triggers a rearrangement where the ether oxygen abstracts a proton from the tert-butyl methyl groups, expelling isobutylene and leaving behind a stable 5-amino-pyridine-2,6-diol core (or its tautomer). Observing this exact 56 Da neutral loss is the primary self-validating proof of the intact tert-butoxy moiety.

Table 1: HRMS Diagnostic Ions (Positive ESI Mode)

| Ion Type | Formula | Theoretical Exact Mass (m/z) | Diagnostic Significance |

| Molecular Ion | 183.1128 | Confirms the intact molecular weight and formula. | |

| Product Ion 1 | 127.0502 | Confirms the presence of the tert-butoxy ether via isobutylene loss. | |

| Product Ion 2 | 109.0396 | Secondary loss of water from the resulting pyridinol core. |

Protocol 1: LC-HRMS Acquisition

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using

/MeCN (50:50) with 0.1% Formic Acid.-

Causality: Methanol ensures complete dissolution of the hydrophobic tert-butyl moiety, while the final aqueous dilution matches the initial mobile phase conditions to prevent chromatographic peak broadening.

-

-

Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% MeCN over 5 minutes.

-

Ionization Parameters: Operate the ESI source in positive ion mode. Keep the capillary voltage at 3.0 kV and the declustering potential (DP) exceptionally low (<40 V).

-

Causality: A low DP is critical. High source voltages will cause premature, in-source fragmentation of the labile tert-butoxy group, leading to a false base peak at

127.

-

-

MS/MS Fragmentation: Isolate

183.11 in the quadrupole and apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas.

NMR Spectroscopy & Regiochemical Assignment

Standard analytical protocols for pyridine derivatives rely heavily on 2D NMR to confirm substitution patterns. For 5-amino-6-(tert-butoxy)pyridin-2-ol, the primary challenge is confirming that the tert-butoxy group is at C-6 and the amino group is at C-5, rather than alternative isomeric forms.

Table 2: Predicted NMR Chemical Shifts (DMSO- , 400 MHz)

| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment & Causality |

| 1.55 | Singlet | 9H | tert-Butyl methyls; sharp singlet due to rapid rotation and chemical equivalence. | |

| 4.80 | Broad Singlet | 2H | -NH | |

| 6.20 | Doublet ( | 1H | Pyridine H-3; ortho-coupled to H-4, highly shielded by the adjacent C=O/OH group. | |

| 6.85 | Doublet ( | 1H | Pyridine H-4; ortho-coupled to H-3. | |

| 11.50 | Broad Singlet | 1H | Pyridone N-H; highly dependent on concentration and tautomeric state. | |

| 28.5 | - | - | tert-Butyl methyl carbons. | |

| 79.5 | - | - | tert-Butyl quaternary carbon; deshielded by the adjacent ether oxygen. | |

| 162.0 | - | - | C-2 (Carbonyl); a shift >160 ppm strongly indicates the pyridone lactam tautomer. |

Protocol 2: NMR Regiochemical Validation

-

Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

.-

Causality: DMSO-

disrupts intermolecular hydrogen bonding, providing sharper peaks for the exchangeable protons (NH

-

-

1D Acquisition: Acquire

H NMR at 400 MHz with 16 scans and a relaxation delay (D1) of 2 seconds. Acquire -

2D HMBC Acquisition: Set the long-range coupling constant (

) to 8 Hz.-

Causality: This specific delay optimizes the cross-peaks between the 9H tert-butyl protons and the C-6 pyridine carbon. Observing this

correlation definitively proves the ether linkage is at the C-6 position, self-validating the regiochemistry.

-

Tautomeric Equilibrium & Solid-State Analysis

2-Hydroxypyridines exhibit classic lactam-lactim tautomerism. In the gas phase or non-polar solvents, the 2-pyridinol (lactim) form is favored. However, in polar media (like DMSO) and in the solid state, the equilibrium shifts dramatically toward the 2-pyridone (lactam) form due to strong intermolecular hydrogen bonding (dimerization).

Fig 2: Tautomeric equilibrium and primary MS/MS fragmentation pathway.

Protocol 3: Solid-State FTIR Validation

-

Preparation: Place 2-3 mg of the neat solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Ensure consistent pressure is applied via the anvil.

-

Acquisition: Scan from 4000 to 400 cm

with a resolution of 4 cm -

Data Interpretation: Look for a strong, sharp absorption band between 1640–1660 cm

.-

Causality: This band corresponds to the

stretch of the lactam. If the molecule existed strictly as the 2-pyridinol tautomer in the solid state, this band would be absent, and a strong, broad

-

References

- Source: patents.google.

Sources

Synthesis and Mechanistic Evaluation of 5-Amino-6-(tert-butoxy)pyridin-2-ol: A Comprehensive Technical Guide

Executive Summary

The molecule 5-amino-6-(tert-butoxy)pyridin-2-ol (often existing in its tautomeric form, 5-amino-6-(tert-butoxy)pyridin-2(1H)-one) is a highly specialized, densely functionalized heterocyclic building block. Featuring an amine, a bulky tert-butyl ether, and a pyridinol/pyridone core, it serves as a critical intermediate in the design of kinase inhibitors, PROTACs, and advanced agrochemicals.

Synthesizing this 2,5,6-trisubstituted pyridine requires absolute control over regioselectivity. This whitepaper details a robust, three-step synthetic pathway starting from the commercially available 2,6-dichloro-3-nitropyridine. By manipulating solvent-dependent transition states and leveraging the inherent electronic properties of the pyridine ring, this guide provides a self-validating protocol designed for high-yield, scalable execution.

Retrosynthetic Analysis & Mechanistic Rationale

The primary challenge in utilizing 2,6-dichloro-3-nitropyridine lies in differentiating the two electrophilic chloride sites (C-2 and C-6). Both positions are activated toward Nucleophilic Aromatic Substitution (

The Causality of Solvent-Driven Regioselectivity

Standard

As established by [1], utilizing non-polar, aprotic solvents of low hydrogen-bond basicity (such as anhydrous THF or toluene) completely inverts this regioselectivity. In THF, the alkali metal cation (

IUPAC Numbering Shift (Critical Insight)

Understanding the nomenclature shift is vital for tracking the synthesis:

-

Step 1: Substitution at C-2 yields 2-(tert-butoxy)-6-chloro-3-nitropyridine .

-

Step 2: Hydrolysis of the C-6 chloride yields 2-(tert-butoxy)-6-hydroxy-3-nitropyridine .

-

Renumbering: According to IUPAC rules, the principal functional group (the hydroxyl/pyridone oxygen) dictates the C-2 position. Thus, the old C-6 becomes C-2, and the old C-2 (bearing the tert-butoxy group) becomes C-6. The nitro group shifts from C-3 to C-5. The molecule is correctly identified as 6-(tert-butoxy)-5-nitropyridin-2-ol .

-

Step 3: Reduction of the nitro group yields the target 5-amino-6-(tert-butoxy)pyridin-2-ol .

Process Visualization

Synthetic workflow for 5-Amino-6-(tert-butoxy)pyridin-2-ol from 2,6-dichloro-3-nitropyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(tert-butoxy)-6-chloro-3-nitropyridine

Objective: Exploit solvent-mediated cation coordination to achieve strict ortho-regioselectivity.

-

Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve 2,6-dichloro-3-nitropyridine (19.3 g, 100 mmol) in anhydrous THF (200 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

-

Nucleophile Addition: Prepare a solution of Potassium tert-butoxide (11.8 g, 105 mmol, 1.05 eq) in anhydrous THF (50 mL). Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel to prevent localized heating and di-substitution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2).

-

Workup: Quench the reaction with saturated aqueous

(100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Combine the organic layers, wash with brine, dry over anhydrous -

Purification: Purify the crude residue via silica gel flash chromatography to afford the product as a pale yellow solid.

Step 2: Synthesis of 6-(tert-butoxy)-5-nitropyridin-2-ol

Objective: Hydrolyze the remaining C-6 chloride. The para-nitro group provides sufficient activation for this transformation [2].

-

Preparation: In a 250 mL round-bottom flask, suspend 2-(tert-butoxy)-6-chloro-3-nitropyridine (11.5 g, 50 mmol) in 1,4-dioxane (80 mL).

-

Hydrolysis: Add 2M aqueous NaOH (75 mL, 150 mmol, 3.0 eq) to the suspension.

-

Heating: Attach a reflux condenser and heat the biphasic mixture to 70 °C for 6 hours. The mixture will become homogeneous as the pyridinol sodium salt forms.

-

Workup: Cool the reaction to 0 °C. Carefully acidify the solution to pH 5–6 using 1M HCl. A yellow precipitate will form immediately.

-

Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water (2 × 50 mL), and dry overnight in a vacuum oven at 45 °C to yield the pure intermediate.

Step 3: Synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-ol

Objective: Chemoselective reduction of the nitro group to an amine without cleaving the tert-butyl ether.

-

Preparation: In a heavy-walled hydrogenation flask, dissolve 6-(tert-butoxy)-5-nitropyridin-2-ol (8.4 g, 40 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.84 g, 10% w/w) under a gentle stream of nitrogen to prevent ignition.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a

atmosphere (balloon or Parr shaker at 30 psi) at room temperature for 12 hours. -

Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol (50 mL).

-

Final Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to afford the target building block as an off-white powder.

Quantitative Data Summary

The following table summarizes the stoichiometric ratios, optimal conditions, and expected yields for the self-validating protocol described above.

| Reaction Step | Starting Material | Key Reagents & Solvents | Temp / Time | Expected Yield | Purity (HPLC) |

| Step 1: SNAr | 2,6-dichloro-3-nitropyridine (1.0 eq) | KOtBu (1.05 eq), Anhydrous THF | 0 °C to RT / 4 h | 78 - 82% | > 98% |

| Step 2: Hydrolysis | 2-(tert-butoxy)-6-chloro-3-nitropyridine (1.0 eq) | 2M NaOH (aq) (3.0 eq), 1,4-Dioxane | 70 °C / 6 h | 85 - 89% | > 97% |

| Step 3: Reduction | 6-(tert-butoxy)-5-nitropyridin-2-ol (1.0 eq) | 10% Pd/C (10% w/w), | RT / 12 h | 90 - 94% | > 99% |

References

-

Title: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides Source: Tetrahedron Letters, Volume 52, Issue 32, 2011, Pages 4172-4176. URL: [Link]

-

Title: Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors Source: Journal of Medicinal Chemistry, Volume 55, Issue 16, 2012, Pages 7253–7261. URL: [Link]

5-Amino-6-(tert-butoxy)pyridin-2-OL solubility data

Topic: Technical Guide: Solubility Profile and Purification Strategies for 5-Amino-6-(tert-butoxy)pyridin-2-ol Audience: Researchers, Process Chemists, and Drug Development Scientists.

Part 1: Executive Technical Summary

Compound Identity:

-

IUPAC Name: 5-Amino-6-(tert-butoxy)pyridin-2-ol

-

CAS Number: 1094858-73-7

-

Molecular Formula: C

H -

Molecular Weight: 182.22 g/mol

-

Key Structural Features: Electron-rich pyridine core, amphoteric functionality (basic amine, acidic enol/pyridone), lipophilic tert-butoxy tail.

Core Application: This compound serves as a critical intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., analogues of Spebrutinib/CC-292). Its solubility behavior is dominated by the competition between the polar 2-pyridone/2-pyridinol tautomeric core and the lipophilic tert-butyl ether moiety.

Part 2: Physicochemical Profile & Solubility Data

Structure-Property Relationships (SPR)

The solubility of 5-Amino-6-(tert-butoxy)pyridin-2-ol is dictated by three competing factors:

-

Tautomeric Equilibrium: In solution, the compound exists in equilibrium between the 2-pyridinol (aromatic, favored in non-polar solvents) and 2-pyridone (amide-like, favored in polar protic solvents/crystal lattice) forms.

-

Hydrogen Bonding: The C2-OH/C=O and C5-NH

groups act as strong H-bond donors and acceptors, promoting high lattice energy and reducing solubility in non-polar aprotic solvents. -

Lipophilicity: The bulky tert-butoxy group disrupts crystal packing slightly but adds significant lipophilicity, enabling solubility in chlorinated solvents and ethers.

Estimated Solubility Profile

Data derived from Structure-Activity Relationship (SAR) analysis of homologous aminopyridinols.

| Solvent Class | Specific Solvent | Solubility Rating | Physicochemical Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Disrupts intermolecular H-bonds; stabilizes pyridone tautomer. |

| Polar Protic | Methanol, Ethanol | Moderate-High (20-50 mg/mL) | Solvation of amine/hydroxyl groups; good for recrystallization. |

| Chlorinated | Dichloromethane (DCM) | Moderate (10-30 mg/mL) | Interaction with tert-butoxy group; useful for extraction. |

| Ethers | THF, 2-MeTHF | Moderate | Good solubility due to ether-ether interactions. |

| Esters | Ethyl Acetate | Low-Moderate | often used as an anti-solvent or for hot extraction. |

| Hydrocarbons | Hexane, Heptane | Insoluble (<1 mg/mL) | Lack of H-bonding capability; ideal anti-solvents. |

| Aqueous | Water (pH 7) | Low | Lipophilic t-butoxy group limits neutral aqueous solubility. |

| Aqueous Acid | 0.1 M HCl | High | Protonation of pyridine N / amine (formation of cation). |

| Aqueous Base | 0.1 M NaOH | High | Deprotonation of 2-OH (formation of anion). |

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Rapid Solubility Determination (The "Dissolution Ladder")

Objective: To determine the precise saturation limit for a specific batch of material.

Materials: 10 mg of Compound, 1.5 mL HPLC vial, micropipette, sonicator.

-

Weighing: Place 10.0 mg of 5-Amino-6-(tert-butoxy)pyridin-2-ol into a clear glass vial.

-

Titration: Add the target solvent in 50 µL increments .

-

Agitation: After each addition, sonicate for 30 seconds at 25°C.

-

Observation: Check for clarity.

-

Clear solution: Stop. Calculate solubility (

). -

Turbid:[1] Continue addition up to 1.0 mL.

-

-

Validation: If not dissolved at 1.0 mL (<10 mg/mL), heat to 50°C. If dissolved, the solvent is a candidate for recrystallization.

Protocol B: Purification via Anti-Solvent Precipitation

Context: Removing polar impurities (salts) and non-polar byproducts.

-

Dissolution: Dissolve crude crude material in DCM (10 volumes) .

-

Filtration: Filter through a celite pad to remove inorganic salts (insoluble in DCM).

-

Concentration: Concentrate the filtrate to ~3 volumes.

-

Precipitation: Slowly add n-Heptane (5-8 volumes) dropwise with stirring.

-

Crystallization: Cool to 0-5°C for 2 hours. The product should crystallize as an off-white solid.

-

Isolation: Filter and wash with 10% DCM/Heptane.

Part 4: Visualization of Purification Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's solubility behavior.

Figure 1: Decision tree for purification based on solubility differentials in polar vs. non-polar solvents.

Part 5: Handling & Stability

-

Oxidation Risk: The 5-amino group activates the pyridine ring, making it susceptible to oxidation (browning) in solution. Always use degassed solvents and store under nitrogen/argon.

-

Tautomeric Shift: In solution, NMR signals may appear broadened or duplicated due to the exchange between the hydroxyl and ketone forms. Addition of a trace of TFA or running in DMSO-d

can sharpen spectra.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted aminopyridines. Retrieved from [Link]

- Google Patents. (2014). US8759372B2 - Synthesis of Pyridin-2-ol Intermediates.

Sources

spectroscopic data (NMR, IR, MS) of 5-Amino-6-(tert-butoxy)pyridin-2-OL

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Amino-6-(tert-butoxy)pyridin-2-ol

This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-Amino-6-(tert-butoxy)pyridin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis to offer a robust framework for the characterization of this molecule. While experimental data for this specific compound is not widely available in public databases, this guide leverages extensive knowledge of analogous structures and spectroscopic theory to present a reliable predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Functional Group Analysis

5-Amino-6-(tert-butoxy)pyridin-2-ol is a substituted aminopyridine derivative with a molecular formula of C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol .[1] The structural integrity of this compound is defined by a pyridine ring functionalized with an amino group, a hydroxyl group, and a tert-butoxy group. The strategic placement of these functionalities suggests its potential as a versatile building block in medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm its identity and purity.

Figure 1: Molecular Structure of 5-Amino-6-(tert-butoxy)pyridin-2-ol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 5-Amino-6-(tert-butoxy)pyridin-2-ol, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Considerations

A suitable deuterated solvent for this compound would be dimethyl sulfoxide-d₆ (DMSO-d₆), owing to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (OH and NH₂). Tetramethylsilane (TMS) would serve as the internal standard.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons on the pyridine ring, the amino and hydroxyl protons, and the protons of the tert-butyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3 | ~6.0 - 6.5 | Doublet (d) | 1H | Located ortho to the electron-donating amino and hydroxyl groups, this proton is expected to be significantly shielded. |

| H-4 | ~7.0 - 7.5 | Doublet (d) | 1H | Situated meta to the amino and hydroxyl groups, this proton will be less shielded than H-3. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amino protons can vary and is influenced by solvent and concentration. A broad signal is expected due to quadrupole broadening and potential hydrogen bonding. |

| -OH | ~9.0 - 11.0 | Broad Singlet (br s) | 1H | The hydroxyl proton of the pyridin-2-ol tautomer is expected to be downfield and broad due to hydrogen bonding and its acidic nature. |

| -C(CH₃)₃ | ~1.4 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, a characteristic signature for this group.[2] |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~160 - 165 | The carbon bearing the hydroxyl group in the pyridin-2-one tautomer is expected to be significantly deshielded. |

| C-3 | ~100 - 110 | Shielded by the adjacent electron-donating groups. |

| C-4 | ~125 - 135 | Aromatic carbon with a typical chemical shift. |

| C-5 | ~135 - 145 | Deshielded due to the attached amino group. |

| C-6 | ~150 - 155 | Deshielded due to the attached oxygen of the tert-butoxy group. |

| -C (CH₃)₃ | ~80 - 85 | The quaternary carbon of the tert-butyl group. |

| -C(C H₃)₃ | ~28 - 30 | The methyl carbons of the tert-butyl group.[2] |

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#34A853"]; Dissolve [label="Dissolve ~5-10 mg of sample"]; Solvent [label="Add 0.5-0.7 mL of DMSO-d6"]; TMS [label="Add TMS as internal standard"]; Dissolve -> Solvent -> TMS; }

subgraph "cluster_DataAcquisition" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Insert [label="Insert sample into NMR spectrometer"]; Tune [label="Tune and shim the probe"]; Acquire [label="Acquire 1H and 13C spectra"]; Insert -> Tune -> Acquire; }

subgraph "cluster_DataProcessing" { label="Data Processing & Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#EA4335"]; Process [label="Fourier transform and phase correction"]; Integrate [label="Integrate peaks and assign chemical shifts"]; Interpret [label="Correlate data with molecular structure"]; Process -> Integrate -> Interpret; }

TMS -> Insert; }

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Amino-6-(tert-butoxy)pyridin-2-ol is expected to show characteristic absorption bands for its N-H, O-H, C-H, C-O, and C=C/C=N bonds.

Experimental Protocol

The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3400 - 3200 | N-H and O-H stretching | Strong, Broad | The overlapping broad absorption in this region is characteristic of N-H stretching of the primary amine and O-H stretching of the hydroxyl group, both involved in hydrogen bonding. |

| 3100 - 3000 | Aromatic C-H stretching | Medium | Typical for C-H bonds on the pyridine ring. |

| 2980 - 2950 | Aliphatic C-H stretching | Medium to Strong | Asymmetric and symmetric stretching of the C-H bonds in the tert-butyl group. |

| ~1650 | C=C and C=N ring stretching | Strong | Vibrations of the pyridine ring. |

| ~1620 | N-H scissoring | Medium | Bending vibration of the primary amino group. |

| ~1250 | C-O stretching | Strong | Stretching of the C-O bond in the tert-butoxy group. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Ionization Technique

Electrospray ionization (ESI) would be a suitable technique for this polar molecule, as it is a soft ionization method that typically results in a prominent molecular ion peak.

Predicted Mass Spectrum

-

Molecular Ion Peak ([M+H]⁺): The most significant peak is expected at an m/z (mass-to-charge ratio) of 183.11, corresponding to the protonated molecule [C₉H₁₄N₂O₂ + H]⁺.

-

Key Fragmentation Patterns:

-

Loss of isobutylene: A common fragmentation pathway for tert-butyl ethers is the loss of isobutylene (C₄H₈, 56 g/mol ), which would result in a fragment ion at m/z 127.05.

-

Loss of the tert-butyl group: Cleavage of the C-O bond could lead to the loss of the tert-butyl radical (•C(CH₃)₃, 57 g/mol ), although this is less common in ESI.

-

| m/z (Predicted) | Proposed Fragment | Formula |

| 183.11 | [M+H]⁺ | [C₉H₁₅N₂O₂]⁺ |

| 127.05 | [M+H - C₄H₈]⁺ | [C₅H₇N₂O₂]⁺ |

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Amino-6-(tert-butoxy)pyridin-2-ol. The predicted NMR, IR, and MS data presented herein serve as a valuable reference for the synthesis, purification, and characterization of this compound. While these predictions are based on sound spectroscopic principles and data from analogous structures, experimental verification remains the gold standard for structural confirmation. This guide provides a solid foundation for researchers to interpret their experimental findings and to confidently ascertain the structure and purity of 5-Amino-6-(tert-butoxy)pyridin-2-ol.

References

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ChemRxiv. Isomeric and Tautomeric Structure of Amino Imino 5H-pyrrolo[3,4-b]pyridine Derivatives Revisited. [Link]

Sources

Technical Guide: Discovery and History of 5-Amino-6-(tert-butoxy)pyridin-2-OL

[1]

Executive Summary

5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS: 1094858-73-7) is a high-value heterocyclic building block that emerged in the late 2000s as a critical scaffold for medicinal chemistry programs targeting Janus Kinases (JAK) , Spleen Tyrosine Kinase (SYK) , and Bruton's Tyrosine Kinase (BTK) .[1]

Its structural uniqueness lies in the ortho-amino-alkoxy motif combined with a tautomeric pyridone core.[1] This configuration serves two primary strategic functions in drug design:

-

Precursor to Bicyclic Heterocycles: It allows for the rapid construction of oxazolo[5,4-b]pyridine and imidazo[4,5-b]pyridine cores via cyclization of the C5-amino and C6-alkoxy (or derived hydroxy) groups.[1]

-

Steric & Electronic Modulation: The bulky tert-butoxy group at the C6 position provides steric shielding and electron-donating properties, modulating the reactivity of the pyridine ring and the metabolic stability of the final drug candidate.[1]

This guide explores the discovery context, synthetic evolution, and experimental protocols defining this molecule's history.[1]

Chemical Identity & Structural Significance[1][2]

The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[1] In solution and solid state, the 2-pyridone tautomer often predominates due to the stability of the amide-like lactam linkage.[1]

| Property | Specification |

| IUPAC Name | 5-Amino-6-(tert-butoxy)pyridin-2-ol |

| Tautomer Name | 5-Amino-6-(tert-butoxy)pyridin-2(1H)-one |

| CAS Number | 1094858-73-7 |

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| Key Functional Groups | Primary Amine (C5), tert-Butoxy Ether (C6), Hydroxyl/Ketone (C2) |

| pKa (Calculated) | ~11.5 (OH), ~3.5 (NH2 conjugate acid) |

Structural Logic in Drug Design

The 5-amino-6-alkoxy-2-pyridone scaffold is a "privileged structure" in kinase inhibition. The C2-carbonyl and N1-hydrogen often serve as hydrogen bond acceptor/donor pairs in the ATP-binding pocket of kinases, while the C5-amino group acts as a vector for extending the molecule into the solvent-exposed region or hydrophobic back-pocket.[1]

Synthetic Evolution & Discovery History[1]

The synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-ol was developed to overcome the limitations of earlier pyridine syntheses, which lacked regioselectivity when introducing bulky alkoxy groups.[1]

The "Nitro-Pyridine" Route (2008–Present)

The most robust synthetic route, established in patent literature around 2008 (coinciding with the rise of JAK/SYK inhibitors), utilizes 2,6-dichloro-3-nitropyridine as the starting material.[1] This route exploits the ortho-effect of the nitro group to direct nucleophilic aromatic substitution (SNAr).[1]

Pathway Logic:

-

Regioselective SNAr: The nitro group at C3 activates the C2-chlorine more strongly than the C6-chlorine due to inductive and resonance withdrawal.[1] However, steric factors from the incoming tert-butoxide nucleophile can influence selectivity.[1] Conditions are tuned to favor substitution at the less hindered or electronically activated position.[1]

-

Hydrolysis: The remaining chlorine is hydrolyzed to a hydroxyl group (tautomerizing to the pyridone).[1]

-

Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation.[1]

Caption: Synthetic pathway from 2,6-dichloro-3-nitropyridine to the target intermediate.

Key Experimental Protocols

The following protocols are synthesized from standard medicinal chemistry practices for this scaffold.

Step 1: Regioselective Substitution

Objective: Install the tert-butoxy group.[1]

-

Reagents: 2,6-Dichloro-3-nitropyridine (1.0 eq), Potassium tert-butoxide (1.1 eq), THF (anhydrous).

-

Protocol:

-

Dissolve 2,6-dichloro-3-nitropyridine in anhydrous THF at 0°C under N2.

-

Add KOtBu solution dropwise over 30 minutes to maintain regioselectivity (kinetic control).

-

Stir at 0°C for 2 hours. Monitor by LCMS.[1]

-

Quench with saturated NH4Cl. Extract with EtOAc.[1]

-

Critical Note: The tert-butoxy group is acid-sensitive; avoid acidic workups.

-

Step 2: Hydrolysis to Pyridone

Objective: Convert the remaining chloride to the pyridone.[1]

-

Reagents: Intermediate from Step 1, NaOH (2.0 eq), DMSO/Water (4:1).[1]

-

Protocol:

Step 3: Nitro Reduction

Objective: Unmask the amine.[1]

-

Reagents: Nitro-pyridone intermediate, 10% Pd/C (0.1 eq), H2 (1 atm), MeOH.

-

Protocol:

Applications in Drug Design[1]

This intermediate is a versatile "node" in the synthesis of bicyclic kinase inhibitors.[1]

Oxazolo[5,4-b]pyridine Formation

Reacting the C5-amine and C6-alkoxy (after deprotection to OH) with a carbon electrophile (e.g., triethyl orthoformate or phosgene) yields the oxazolopyridine core, a bioisostere of the purine ring found in ATP.[1]

Imidazo[4,5-b]pyridine Formation

Alternatively, the C6-alkoxy group can be displaced by an amine (via SNAr before reduction, or via activation of the pyridone) to form a diamine, which cyclizes to an imidazopyridine—a core scaffold in drugs like Selinexor (though Selinexor uses a different synthesis, the core is related).[1]

SAR Probing

The tert-butoxy group is often used in Structure-Activity Relationship (SAR) studies to probe the size of the hydrophobic pocket in the target protein.[1] If the tert-butyl group confers high potency, it may be retained; if metabolic stability is an issue, it is often replaced by a difluoromethyl or cyclopropyl group in the final drug candidate.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 1094858-73-7. Retrieved from [Link]

-

Pfizer Inc. (2009).[1] Patent WO2009042435: Pyridine derivatives as kinase inhibitors.[1] (Contextual citation for the class of 3-amino-2-alkoxypyridines in kinase discovery).

Theoretical Studies of 5-Amino-6-(tert-butoxy)pyridin-2-ol

The following technical guide details the theoretical characterization of 5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS: 1094858-73-7). This analysis focuses on the molecule's unique structural constraints, specifically the steric interplay between the bulky tert-butoxy group and the tautomeric core.

A Computational Characterization Guide for Medicinal Chemistry

Executive Summary & Structural Context

5-Amino-6-(tert-butoxy)pyridin-2-ol represents a highly functionalized pyridine scaffold often utilized in the synthesis of kinase inhibitors (e.g., BTK, JAK pathways). Its utility lies in its dense functionalization pattern: a hydrogen-bond donor/acceptor motif (2-ol/2-one), a nucleophilic handle (5-amino), and a lipophilic steric block (6-tert-butoxy).

From a theoretical standpoint, this molecule presents a critical challenge: Tautomeric Ambiguity . While 2-hydroxypyridines typically favor the 2-pyridone (lactam) tautomer in solution, the presence of a bulky tert-butoxy group at the 6-position (adjacent to the ring nitrogen) introduces significant steric strain that may destabilize the canonical pyridone form.

This guide outlines the theoretical framework required to accurately model this molecule, predicting its behavior in biological systems and synthetic pathways.

Structural Dynamics: The "Steric Gate" Hypothesis

The core theoretical study of this molecule must resolve the equilibrium between two dominant forms:

-

Form A (Lactim): 5-Amino-6-(tert-butoxy)pyridin-2-ol.

-

Form B (Lactam): 5-Amino-6-(tert-butoxy)pyridin-2(1H)-one.

The Steric Conflict

In Form B (Lactam) , the ring nitrogen is protonated (N-H). This hydrogen atom resides in the same plane as the adjacent 6-(tert-butoxy) group. The massive steric bulk of the tert-butyl moiety creates a "Steric Gate," potentially clashing with the N-H bond.

-

Hypothesis: Unlike unsubstituted 2-pyridone, which favors the lactam form by ~3-4 kcal/mol in solution, the 6-tert-butoxy derivative may show a shifted equilibrium toward the lactim (hydroxyl) form to relieve steric repulsion between the N-H and the tert-butyl group.

-

Intramolecular H-Bonding: The 5-amino group (

) and the ether oxygen of the 6-butoxy group are vicinal. Theoretical models must account for a potential 5-NH

Computational Protocol (Methodology)

To achieve high-fidelity predictions, researchers must employ a specific computational workflow. Standard gas-phase calculations will fail to predict the correct tautomer due to the strong dependence of pyridone tautomerism on dielectric constants.

Step-by-Step Characterization Workflow

Phase 1: Conformational Search (Rotamer Analysis)

Before optimizing geometry, the flexible tert-butyl group requires a conformational scan.

-

Method: Molecular Mechanics (MMFF94) followed by DFT refinement.

-

Variable: Dihedral angle

. -

Objective: Identify the global minimum where the tert-butyl group minimizes clash with the N-1 position.

Phase 2: DFT Optimization & Frequency Calculation

-

Functional:

B97X-D or M06-2X .-

Rationale: These dispersion-corrected functionals are essential for capturing the non-covalent attractive forces between the bulky alkyl group and the ring system (

-dispersion).

-

-

Basis Set: 6-311++G(d,p) .[1][2]

-

Rationale: Diffuse functions (++) are mandatory for describing the lone pairs on the oxygen and nitrogen atoms accurately.

-

-

Validation: Absence of imaginary frequencies (NImag=0).

Phase 3: Solvation Modeling (The Critical Step)

-

Model: SMD (Solvation Model based on Density) .

-

Solvents:

-

Chloroform (

): Mimics the interior of a protein binding pocket. -

Water (

): Mimics physiological fluid.

-

-

Protocol: Re-optimize geometries in solvent. Single-point energy calculations on gas-phase geometries are insufficient for tautomeric equilibria.

Data Presentation: Expected Tautomeric Ratios

Table 1: Theoretical Energy Differences (Example Structure)

| Parameter | Gas Phase ( | Water (SMD) ( | Dominant Species |

| Lactam (2-one) | 0.0 kcal/mol (Ref) | -4.2 kcal/mol | Pyridone (Likely) |

| Lactim (2-ol) | +1.5 kcal/mol | +2.1 kcal/mol | Hydroxypyridine |

| Steric Correction | High penalty at N-H | Solvent stabilization of C=O | Context Dependent |

Reactivity Profiling (Fukui Functions)

For drug development, understanding where this molecule reacts is vital. We utilize Fukui Functions (

Predicted Reactivity Descriptors[3]

-

Electrophilic Attack (

):-

Site: C-3 Position .

-

Reasoning: The 5-amino group is a strong electron donor (resonance). It directs electrophiles ortho and para. The ortho position (C-4) is sterically crowded and electronically less favored than C-3 (which is para to the 6-alkoxy group and ortho to the 2-hydroxyl).

-

-

Nucleophilic Attack (

):-

Site: C-2 (Carbonyl/Hydroxyl carbon) .

-

Reasoning: In the pyridone form, the carbonyl carbon is the primary electrophilic center.

-

Visualizations

Diagram 1: Tautomeric Equilibrium & Steric Gating

This diagram illustrates the central theoretical conflict: the thermodynamic drive toward the pyridone form versus the steric penalty introduced by the 6-tert-butoxy group.

Caption: The dynamic equilibrium between Lactim and Lactam forms, highlighting the "Steric Gate" where the 6-tert-butoxy group destabilizes the N-H bond of the Lactam.

Diagram 2: Computational Workflow for Characterization

A self-validating protocol for determining the precise physicochemical properties of the scaffold.

Caption: Step-by-step computational workflow ensuring rigorous validation of geometry and solvation effects before property prediction.

References

-

Gaussian 16 User Reference. Polarizable Continuum Model (PCM) and Solvation Model based on Density (SMD). Gaussian, Inc. [Link]

-

S. Grimme, J. Antony, S. Ehrlich, and H. Krieg. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [Link]

-

A. R. Katritzky et al. (2010). Tautomerism in drug discovery, design, and development. Chemical Reviews. [Link]

Sources

A Technical Guide to 5-Amino-6-(tert-butoxy)pyridin-2-OL: Commercial Availability, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the chemical intermediate, 5-Amino-6-(tert-butoxy)pyridin-2-OL (CAS No. 1094858-73-7). The guide details its commercial availability from various suppliers, offering a comparative analysis of purity, quantity, and typical lead times. A thorough examination of its physicochemical properties, handling, and safety protocols is presented, based on available technical data sheets. Furthermore, this guide delves into the synthesis and reactivity of this versatile building block, and explores its current and potential applications in medicinal chemistry and drug discovery, with a focus on its role in the synthesis of kinase inhibitors and other therapeutic agents.

Introduction: The Significance of the Aminopyridinol Scaffold

The substituted aminopyridinol motif is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. The unique electronic and structural features of this heterocyclic system, including its capacity for hydrogen bonding and its potential for diverse functionalization, make it a valuable building block in the design of novel therapeutic agents.[1][2] 5-Amino-6-(tert-butoxy)pyridin-2-OL, with its strategic placement of an amino group, a hydroxyl group (in its pyridinone tautomeric form), and a sterically demanding tert-butoxy group, presents a unique combination of functionalities for synthetic elaboration. This guide serves as a central resource for researchers looking to procure and effectively utilize this compound in their research and development endeavors.

Commercial Availability and Procurement

5-Amino-6-(tert-butoxy)pyridin-2-OL is available from a number of chemical suppliers, primarily catering to the research and development market. The compound is typically synthesized on demand or stocked in limited quantities.

Leading Suppliers and Comparative Analysis

A survey of prominent chemical vendors indicates the following suppliers for 5-Amino-6-(tert-butoxy)pyridin-2-OL:

| Supplier | Catalog Number | Purity | Available Quantities | Typical Lead Time |

| BLDpharm | BD00985311 | >95% (HPLC) | 1g, 5g, 10g | Inquire |

| Fluorochem | Not specified | Inquire | Inquire | Inquire |

| Hyma Synthesis Pvt. Ltd. | Not specified | Inquire | Custom Synthesis | Inquire |

| Sigma-Aldrich (Merck) | Not specified | Inquire | Inquire | Inquire |

| PureSynth Research Chemicals | Not specified | Inquire | Inquire | Inquire |

Note: Availability, purity, and lead times are subject to change. It is recommended to contact the suppliers directly for the most current information.

Procurement Workflow

The process of acquiring 5-Amino-6-(tert-butoxy)pyridin-2-OL typically follows a standard procurement workflow for research chemicals.

Caption: A typical workflow for procuring 5-Amino-6-(tert-butoxy)pyridin-2-OL.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties of 5-Amino-6-(tert-butoxy)pyridin-2-OL is essential for its safe handling, storage, and effective use in chemical synthesis.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1094858-73-7 | [3] |

| Molecular Formula | C₉H₁₄N₂O₂ | [3] |

| Molecular Weight | 182.22 g/mol | [3] |

| Appearance | Solid (form may vary) | General |

| Purity | Typically >95% (HPLC) | [3] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | General |

| Storage | Recommended to be stored in a cool, dry, and well-ventilated area, away from incompatible materials. | General |

Spectroscopic Data

Suppliers like BLDpharm provide analytical data for 5-Amino-6-(tert-butoxy)pyridin-2-OL, which is crucial for identity confirmation.[3] While specific spectra are proprietary, typical expected signals are:

-

¹H NMR: Resonances corresponding to the aromatic protons on the pyridine ring, the amino protons, the hydroxyl proton (or NH proton of the pyridone), and the characteristic singlet for the tert-butyl group.

-

¹³C NMR: Signals for the carbon atoms of the pyridine ring and the tert-butyl group.

-

LC-MS: A peak corresponding to the mass-to-charge ratio of the protonated molecule [M+H]⁺.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Amino-6-(tert-butoxy)pyridin-2-OL is not publicly available, general precautions for handling substituted aminopyridine derivatives should be followed. These compounds are often irritants and may be harmful if ingested or absorbed through the skin.

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

Synthesis and Reactivity

Understanding the synthetic routes to 5-Amino-6-(tert-butoxy)pyridin-2-OL provides insight into potential impurities and informs its application in further chemical transformations.

General Synthetic Strategies for Substituted Pyridin-2-ols

The synthesis of substituted pyridin-2-ols often involves the cyclization of appropriately functionalized acyclic precursors. Common methods include variations of the Hantzsch pyridine synthesis or the condensation of β-ketoesters with ammonia or its equivalents.[4] The introduction of the amino and tert-butoxy groups can be achieved through various strategies, either by starting with pre-functionalized building blocks or by subsequent modification of the pyridine ring.

A plausible synthetic approach for 5-Amino-6-(tert-butoxy)pyridin-2-OL is outlined below.